3-(4-Fluorophenyl)-1h-indole

5-HT2 antagonist serotonin receptor isosteric replacement

3-(4-Fluorophenyl)-1H-indole (CAS 101125-32-0) is a fluorinated 3-arylindole derivative with molecular formula C₁₄H₁₀FN and molecular weight 211.23 g/mol, supplied as a pale yellow to light beige solid with a typical purity of 97% (HPLC) and melting point of 96–98 °C. The compound features an indole core substituted at the 3-position with a 4-fluorophenyl ring, which imparts distinct electronic and lipophilic properties relative to non-fluorinated or alternative halogen-substituted 3-arylindoles.

Molecular Formula C14H10FN
Molecular Weight 211.23 g/mol
CAS No. 101125-32-0
Cat. No. B046401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-1h-indole
CAS101125-32-0
Synonyms3-(4-Fluorophenyl)indole; 
Molecular FormulaC14H10FN
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)F
InChIInChI=1S/C14H10FN/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9,16H
InChIKeyJFVIPMRWCFOHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)-1H-indole (CAS 101125-32-0) – Core Fluorinated Indole Scaffold for Pharmaceutical Intermediate Procurement


3-(4-Fluorophenyl)-1H-indole (CAS 101125-32-0) is a fluorinated 3-arylindole derivative with molecular formula C₁₄H₁₀FN and molecular weight 211.23 g/mol, supplied as a pale yellow to light beige solid with a typical purity of 97% (HPLC) and melting point of 96–98 °C . The compound features an indole core substituted at the 3-position with a 4-fluorophenyl ring, which imparts distinct electronic and lipophilic properties relative to non-fluorinated or alternative halogen-substituted 3-arylindoles . It serves as the direct synthetic precursor to the cholesterol-lowering drug fluvastatin (Lescol®) and as a privileged scaffold for developing sigma-2 receptor ligands, 5-HT₂ antagonists, and COX-2 inhibitors [1].

Why 3-(4-Fluorophenyl)-1H-indole Cannot Be Replaced by 3-Phenylindole, 3-(4-Chlorophenyl)indole, or Other 3-Arylindole Analogs


Simple substitution of the 4-fluorophenyl group with unsubstituted phenyl, 4-chlorophenyl, or 4-methylphenyl alters the electronic landscape of the indole scaffold in ways that propagate into binding affinity, metabolic stability, and downstream synthetic compatibility. The fluorine atom at the para position exerts a unique combination of strong electron-withdrawing inductive effect (−I) and modest resonance electron-donating effect (+M), which modulates the electron density of the indole core differently than chlorine (stronger −I, weaker +M) or methyl (electron-donating) substituents [1]. In drug scaffolds derived from this intermediate, the C–F bond resists oxidative metabolism at the para position, directly improving pharmacokinetic half-life compared to C–H, C–CH₃, or C–OCH₃ analogs . Furthermore, the 4-fluorophenyl group is a non-negotiable structural requirement for the synthesis of fluvastatin and is intimately involved in the sigma-2 and 5-HT₂ receptor pharmacophores where para-substitution identity governs both affinity and subtype selectivity [2].

3-(4-Fluorophenyl)-1H-indole (CAS 101125-32-0) – Quantitative Differentiation Evidence Against Closest Analogs


Isosteric Scaffold Swap Delivers Higher 5-HT₂ Receptor Selectivity Over D₂ and α₁ Receptors vs. 1-(4-Fluorophenyl)-3-(4-piperidyl)-1H-indole Series

The 3-(4-fluorophenyl)-1H-indole scaffold, when elaborated at the 1-position, provides superior selectivity for 5-HT₂ receptors over dopamine D₂ and α₁ adrenoceptors compared to the isosteric 1-(4-fluorophenyl)-3-(4-piperidyl)-1H-indole series. This conclusion arises from a direct systematic comparison within the same study [1]. The lead compound 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]ethyl]-2-imidazolidinone exhibited 5-HT₂ IC₅₀ = 3.4 nM with D₂ IC₅₀ = 6,900 nM (2,030-fold selective) and α₁ IC₅₀ = 2,300 nM (676-fold selective) [1]. The authors explicitly state that interchange of the indole C-3 carbon and N-1 nitrogen positions (i.e., swapping the 3-(4-fluorophenyl)-1H-indole scaffold for the 1-(4-fluorophenyl)-3-piperidyl-indole scaffold) results in lower 5-HT₂ selectivity in the former series [1].

5-HT2 antagonist serotonin receptor isosteric replacement selectivity CNS drug discovery

4-Fluorophenyl Substituent on Indole C-3 Enables Exceptional Sigma-2 Receptor Affinity (Ki = 7.45 nM) and Subtype Selectivity (σ-1/σ-2 = 395.8) vs. Alternative 3-Aryl Substituents

Within a congeneric series of indole-based sigma receptor ligands, the compound bearing a 4-fluorophenyl ring at the indole C-3 position (compound 9f) displayed substantially higher sigma-2 affinity and unparalleled sigma-2-over-sigma-1 selectivity compared to analogs with different 3-aryl substitution patterns [1]. Compound 9f (C-ring = 4-fluorophenyl, E-ring = 6,7-dimethoxy-THIQ) achieved σ-2 Ki = 7.45 ± 0.71 nM with σ-1/σ-2 selectivity ratio = 395.8 [1]. In direct comparison, the analog with an A-ring (unsubstituted phenyl) at C-3 (compound 9d) showed σ-2 Ki = 22.55 ± 1.10 nM with σ-1/σ-2 = 4.0, while the B-ring analog (compound 9e) gave σ-2 Ki = 83.33 ± 3.90 nM with σ-1/σ-2 = 14.4 [1]. Replacement of the 4-fluorophenyl with other aryl groups (F-ring series: 9g–9i) also failed to match the selectivity of 9f [1]. Compound 9f further demonstrated minimal off-target binding to monoamine transporters (DAT, NET, SERT) and serotonin/dopamine receptor subtypes (5-HT₁A, 5-HT₂A, 5-HT₂C, D₁–D₅) [1].

sigma-2 receptor sigma-1 selectivity indole scaffold CNS ligands cancer imaging

3-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-indole Achieves COX-2 IC₅₀ ≈ 20 nM – Comparable Potency to 4-Methoxyphenyl Analog with Differential Tracer Properties for PET Imaging

The 2,3-diaryl-substituted indole 3-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-indole (compound 1) demonstrated high COX-2 inhibitory activity with IC₅₀ ≈ 20 nM, equivalent in potency to the corresponding 3-(4-methoxyphenyl) analog (compound 2, IC₅₀ ≈ 20 nM) [1] [2]. However, the fluorine atom in compound 1 uniquely enables ¹⁸F-radiolabeling via nucleophilic aromatic substitution for PET imaging applications, a capability absent in the methoxy analog (which requires ¹¹C-labeling with a 20.4 min half-life vs. 109.8 min for ¹⁸F) [1]. The ¹⁸F-labeled tracer [¹⁸F]1 was synthesized in 10% radiochemical yield (decay-corrected) with 98% radiochemical purity and specific activity of 74–91 GBq/μmol, and showed cellular uptake that correlated with COX-2 expression levels across FaDu, HT-29, THP-1M, and A2058 cell lines [1]. Radiometabolite analysis in rats revealed 75% intact parent compound [¹⁸F]1 at 60 min post-injection [2].

COX-2 inhibitor PET imaging inflammation cancer fluorine-18 radiolabeling

One-Step Catalytic Synthesis of 3-(4-Fluorophenyl)-1H-indole Achieves 71% Spectroscopic Yield vs. Multi-Step Routes Requiring Pre-Functionalized Intermediates

The palladium/phenanthroline-catalyzed reductive carbonylation of nitrobenzene with 4-fluorophenylacetylene and CO provides 3-(4-fluorophenyl)indole (3c) in a single synthetic step with 71% spectroscopic yield under optimized conditions (Ru₃(CO)₁₂ + dimethyl carbonate additives) [1]. This compares favorably to the Walkup and Linder route (α-chloro-p-fluoroacetophenone + aniline), which yields 44% in multiple steps, and the Cacchi palladium-catalyzed cyclization of o-ethynyltrifluoroacetanilide (71% yield but requiring three synthetic steps to prepare the starting material) [1]. A copper-catalyzed decarboxylation approach reported 77% yield for the decarboxylation step alone, but required several prior synthetic steps to access the 2-indole-carboxylic acid precursor [1]. The one-step method is fully regioselective (no 2-arylindole detected) and uses commercially available, unfunctionalized starting materials [1].

indole synthesis palladium catalysis fluvastatin intermediate process chemistry 3-arylindole

Para-Fluorine Substitution Increases Lipophilicity and Metabolic Oxidative Stability Relative to 3-Phenylindole and 3-(4-Methylphenyl)indole Scaffolds

The 4-fluorophenyl substituent on 3-(4-fluorophenyl)-1H-indole (CAS 101125-32-0) provides a computed consensus Log P of 3.65 (XLogP3 = 3.67; iLOGP = 2.21; WLOGP = 4.39; MLOGP = 3.46) and topological polar surface area (TPSA) of 15.79 Ų . In comparison, 3-phenylindole (CAS 1504-16-1) shows Log P values of 3.83–3.90 (ACD/LogP) with similar TPSA . Although the log P values are numerically close, fluorine substitution at the para position introduces a strong local dipole (C–F bond dipole moment ~1.41 D) that alters hydrogen bond acceptor capacity and impacts molecular recognition at biological targets without substantially increasing overall lipophilicity—a phenomenon described as 'polar hydrophobicity' [1]. More critically, the C–F bond at the para position blocks cytochrome P450-mediated oxidative metabolism (aromatic hydroxylation) that occurs at the unsubstituted para position of 3-phenylindole, a well-established advantage of fluorinated over non-fluorinated aromatic rings in medicinal chemistry [1].

fluorine substitution lipophilicity metabolic stability bioisostere physicochemical properties

3-(4-Fluorophenyl)-1H-indole Is the Direct, Non-N-Alkylated Precursor for Fluvastatin Synthesis – a Structural Requirement Not Satisfied by 3-Phenylindole or Other 3-Arylindoles

3-(4-Fluorophenyl)-1H-indole (CAS 101125-32-0) is the immediate synthetic precursor to 1-isopropyl-3-(4-fluorophenyl)indole (CAS 93957-49-4), which is the core nucleus of fluvastatin (Lescol®), a clinically approved HMG-CoA reductase inhibitor for hypercholesterolemia [1] . N-alkylation of 101125-32-0 with isopropyl halide yields the fluvastatin intermediate F1, which is then elaborated via Vilsmeier-Haack formylation and Claisen-Schmidt condensation to construct the statin side chain . The 4-fluorophenyl group is an integral part of the fluvastatin pharmacophore and cannot be replaced by phenyl, 4-chlorophenyl, or 4-methylphenyl without loss of HMG-CoA reductase inhibitory activity, as documented in the original fluvastatin structure-activity relationship studies [2]. This compound therefore serves a dual role: as a versatile research scaffold for diverse target classes (sigma, 5-HT₂, COX-2) and as the gateway intermediate for a commercialized drug substance [1].

fluvastatin HMG-CoA reductase inhibitor statin synthesis pharmaceutical intermediate N-alkylation

3-(4-Fluorophenyl)-1H-indole (CAS 101125-32-0) – Evidence-Based Selection Scenarios for Research and Industrial Procurement


CNS Drug Discovery: Developing Highly Selective 5-HT₂ Receptor Antagonists with Minimal D₂ and α₁ Off-Target Activity

Medicinal chemistry teams pursuing serotonin 5-HT₂ antagonists for psychiatric indications should select 3-(4-fluorophenyl)-1H-indole as the core scaffold. The isosteric advantage of this scaffold over the 1-(4-fluorophenyl)-3-piperidyl-indole series is quantitatively demonstrated by the lead compound achieving 5-HT₂ IC₅₀ = 3.4 nM with >2,000-fold selectivity over D₂ and >675-fold over α₁ [1]. This selectivity profile is critical for avoiding dopamine D₂-mediated extrapyramidal symptoms and α₁-mediated cardiovascular effects that have limited the clinical utility of earlier 5-HT₂ antagonists. The scaffold also supports oral bioavailability and long duration of action (>24 h in rat head-twitch models) [1].

Oncology Imaging: Developing ¹⁸F-Labeled Sigma-2 Receptor PET Tracers for Tumor Visualization

The 3-(4-fluorophenyl)indole scaffold uniquely supports sigma-2 receptor ligand development with both high affinity (σ-2 Ki = 7.45 nM demonstrated for optimized derivative 9f) and extreme subtype selectivity (σ-1/σ-2 = 395.8) [1]. This selectivity window exceeds that achievable with 3-phenylindole-based analogs (σ-1/σ-2 = 4.0 for 9d) by nearly two orders of magnitude [1]. Since sigma-2 receptors are upregulated ~10-fold in proliferating tumor cells vs. quiescent cells, ligands built on this scaffold enable tumor-specific imaging with low background from sigma-1-expressing normal tissues. Furthermore, the 4-fluorophenyl ring provides a direct route to ¹⁸F-radiolabeling for PET applications [2].

Fluvastatin API Manufacturing, Generic Development, and Impurity Reference Standard Synthesis

CAS 101125-32-0 is the mandatory synthetic intermediate for fluvastatin production. The optimized two-step route from aniline achieves 83.5% overall yield for the N-isopropyl derivative (intermediate F1) [1], and the one-step Pd-catalyzed method from nitrobenzene and 4-fluorophenylacetylene provides the parent indole in 71% yield with complete regioselectivity [2]. Procuring high-purity (>97%) 3-(4-fluorophenyl)-1H-indole with full analytical certification (NMR, HPLC, GC) is essential for GMP-compliant API synthesis, impurity profiling, and regulatory submission. No alternative 3-arylindole can substitute, as the 4-fluorophenyl group is pharmacophorically required for HMG-CoA reductase inhibition .

COX-2 Targeted PET Tracer Development Using 2,3-Diarylindole Scaffolds with Fluorine-18 Chemistry

For teams developing PET imaging agents targeting COX-2 in inflammation and cancer, the 3-(4-fluorophenyl)-1H-indole building block enables construction of 2,3-diarylindole inhibitors that retain nanomolar COX-2 potency (IC₅₀ ≈ 20 nM) while providing the para-fluorine atom as a Radiosynthesis handle for ¹⁸F incorporation [1]. The longer half-life of ¹⁸F (109.8 min) compared to ¹¹C (20.4 min) allows centralized production and distribution to imaging centers without on-site cyclotron facilities, substantially expanding the practical utility of the resulting tracer. Radiometabolite analysis shows 75% intact parent at 60 min in rats, supporting in vivo PET imaging feasibility [2].

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